Rate-Limiting Second S-Oxidation: TBSO → TBSO₂ Is ~300-Fold Slower Than Primary TB → TBSO Oxidation
The chemical oxidation of thiobenzamide (TB) to thiobenzamide S-oxide (TBSO) by H₂O₂ at pH 7.4 and 25 °C proceeds with second-order rate constants ranging from 0.15 to 0.001 M⁻¹ s⁻¹ across para-substituted, 2,6-disubstituted, and N-methyl thiobenzamide derivatives (Hammett ρ = −0.4, −0.9, and −2.0, respectively) [1]. In contrast, the second oxidation — TBSO → thiobenzamide S,S-dioxide (TBSO₂) — occurs with a second-order rate constant of approximately 5 × 10⁻⁴ M⁻¹ s⁻¹ for 4-substituted TBSO derivatives, representing a roughly 2- to 300-fold rate retardation relative to the first oxidation, with a Hammett ρ value of essentially zero at neutral pH [1]. Above pH 8, the second oxidation rate increases markedly with unit slope, consistent with specific base catalysis via nucleophilic attack by HOO⁻ on the electrophilic S-oxide sulfur atom; at pH >10.3 the half-life becomes less than 23 seconds in 0.1 M H₂O₂ [1]. This kinetic bottleneck establishes TBSO₂ formation — not TBSO formation — as the rate-determining chemical event in the overall oxidative bioactivation cascade, meaning that the S,S-dioxide concentration governs the rate of downstream covalent adduct formation [2].
| Evidence Dimension | Second-order rate constant for H₂O₂-mediated S-oxidation |
|---|---|
| Target Compound Data | k ≈ 5 × 10⁻⁴ M⁻¹ s⁻¹ (TBSO → TBSO₂, 4-substituted derivatives, pH 7.4) |
| Comparator Or Baseline | k = 0.15–0.001 M⁻¹ s⁻¹ (TB → TBSO, range across substituted thiobenzamides, pH 7.4) |
| Quantified Difference | Approximately 2- to 300-fold slower; second oxidation is the kinetic bottleneck |
| Conditions | H₂O₂ oxidation in aqueous buffer (phosphate, pH 7.4), 25 °C, ionic strength μ = 0.26 (NaCl); pseudo-first-order conditions with excess H₂O₂ (0–480 mM) |
Why This Matters
This differential kinetics data identifies TBSO₂ as the rate-limiting intermediate, enabling researchers to design experiments where TBSO₂ generation rate — rather than TB or TBSO concentration — is the critical parameter governing adduct formation and toxicity onset.
- [1] Cashman JR, Hanzlik RP. Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. J Org Chem. 1982;47(24):4645-4650. doi:10.1021/jo00145a008 View Source
- [2] EAWAG-BBD Thiobenzamide Pathway Map. EAWAG Biocatalysis/Biodegradation Database. http://eawag-bbd.ethz.ch/tba/tba_map.html (accessed 2026-05-12). View Source
